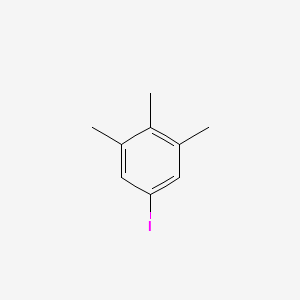

5-Iodo-1,2,3-trimethylbenzene

描述

Significance of Aryl Halides, Specifically Aryl Iodides, in Modern Organic Chemistry

Aryl halides are organic compounds where a halogen atom is directly attached to an aromatic ring, and they are fundamental building blocks in organic synthesis. wikipedia.org Among them, aryl iodides hold a special place due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the longest and weakest among the aryl halides, which translates to higher reactivity. This enhanced reactivity makes aryl iodides superior substrates for a wide range of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net

These reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Ullmann condensations, are cornerstones of modern chemistry for creating C-C bonds. researchgate.net Aryl iodides are often the substrate of choice for these reactions because they typically provide better yields and require milder reaction conditions compared to their bromide or chloride counterparts. mdpi.com Beyond cross-coupling, aryl iodides are readily converted into important organometallic reagents, such as aryllithium compounds (via metal-halogen exchange) and Grignard reagents. wikipedia.org They are also crucial precursors for the synthesis of hypervalent iodine compounds, which are valuable oxidizing agents in their own right. researchgate.net In recent years, the application of aryl iodides has expanded into fields like photoredox catalysis and C-H functionalization, where they can serve as aryl radical precursors or even as iodine-atom transfer agents under catalytic conditions. ethz.chrsc.org

Contextualization of 1,2,3-Trimethylbenzene (B126466) (Hemimellitene) Derivatives in Chemical Research

1,2,3-Trimethylbenzene, commonly known as hemimellitene, is an aromatic hydrocarbon that, along with its isomers 1,2,4-trimethylbenzene (B165218) (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene), is a component of the C9 aromatic fraction of distilled petroleum. foodb.cawikipedia.orgwikipedia.org Hemimellitene is a colorless liquid at room temperature and occurs naturally in coal tar. foodb.cawikipedia.org Industrially, it can be used in mixtures with other hydrocarbons as a component of jet fuel to prevent the formation of solid particles. foodb.ca

In chemical research, derivatives of hemimellitene are of interest for several reasons. The substitution pattern of the methyl groups creates a unique steric and electronic environment on the benzene (B151609) ring, influencing the regioselectivity of further functionalization reactions. Research involving hemimellitene derivatives explores their synthesis, reactivity, and potential applications. For instance, studies have investigated the metabolism of hemimellitene, and its derivatives are used as starting materials or reference compounds in complex reaction studies. oup.comnih.gov The hemimellitene scaffold is also explored in supramolecular chemistry; for example, 1,2,3-trimethylbenzene has been used as a solvent in the synthesis of porous aromatic cages, demonstrating the role of its structural properties in directing molecular self-assembly. nih.gov

Scope and Research Trajectories Pertaining to 5-Iodo-1,2,3-trimethylbenzene

This compound is a solid chemical compound whose properties make it a useful reagent in specialized synthetic applications. fluorochem.co.uksigmaaldrich.com Its physical and chemical characteristics are well-documented.

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 41381-34-4 | nih.gov, guidechem.com |

| Molecular Formula | C₉H₁₁I | nih.gov, guidechem.com |

| Molecular Weight | 246.09 g/mol | nih.gov |

| Canonical SMILES | CC1=CC(=CC(=C1C)C)I | guidechem.com |

| InChI Key | BFHXBVNGIPRSFF-UHFFFAOYSA-N | guidechem.com, sigmaaldrich.com |

| Physical State | Solid | fluorochem.co.uk, sigmaaldrich.com |

| Purity | Typically ≥95% | fluorochem.co.uk, sigmaaldrich.com |

Detailed research has been conducted on the further iodination of trimethylbenzene isomers. A study focused on preparing a complete set of diiodo- and triiodo-derivatives of 1,2,3-trimethylbenzene for use as reference compounds. oup.com In this work, this compound was used as a starting material. oup.com Direct iodination of this compound with an iodine-periodic acid dihydrate reagent yielded 4,5-diiodo-1,2,3-trimethylbenzene. oup.com This research highlights a key application of this compound: as a direct precursor for polysubstituted aromatic compounds that are otherwise difficult to synthesize.

The study also reinvestigated the Jacobsen reaction of this compound, revealing that the product was a mixture of 4,5-diiodo-1,2,3-trimethylbenzene and 4,6-diiodo-1,2,3-trimethylbenzene. oup.com This demonstrates the compound's utility in mechanistic studies and for understanding substituent rearrangement reactions.

Future research trajectories for this compound are likely to leverage its identity as a sterically hindered aryl iodide. Its potential use in modern synthetic protocols, such as palladium-catalyzed C-H activation or photoredox-mediated reactions, remains an area for exploration. ethz.chchinesechemsoc.org Given its structure, it could serve as a model substrate to probe the limits of catalytic systems in overcoming steric hindrance. Furthermore, its derivatives could be investigated as building blocks for materials science applications, such as linkers in metal-organic frameworks or covalent organic frameworks, where the defined geometry of the 1,2,3-trimethylbenzene core can be exploited to create specific three-dimensional structures. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

5-iodo-1,2,3-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHXBVNGIPRSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 1,2,3 Trimethylbenzene and Its Precursors

Direct Iodination Strategies for 1,2,3-Trimethylbenzene (B126466)

Direct iodination of 1,2,3-trimethylbenzene offers a straightforward approach to introduce an iodine substituent onto the aromatic ring. These methods often rely on electrophilic aromatic substitution, transition metal catalysis, or oxidative reactions to achieve the desired transformation.

Electrophilic Aromatic Substitution Approaches for Regioselective Iodination

Electrophilic aromatic substitution is a fundamental method for the iodination of arenes. rsc.orglibretexts.org Due to the relatively low reactivity of molecular iodine, an activating agent or a more potent iodine source is typically required. libretexts.org

One common approach involves the use of iodine in the presence of an oxidizing agent, such as periodic acid dihydrate. oup.com This system generates a more electrophilic iodine species in situ, facilitating the substitution reaction. The reaction of 1,2,3-trimethylbenzene with iodine and periodic acid dihydrate can lead to the formation of 5-iodo-1,2,3-trimethylbenzene. However, direct iodination of 1,2,3-trimethylbenzene can sometimes result in a mixture of isomers, including 4-iodo- and this compound, necessitating separation of the desired product. oup.com

Another effective reagent for electrophilic iodination is bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄) in the presence of an acid. unirioja.es This reagent provides a source of "I⁺" and can achieve iodination under controlled conditions. The choice of acid can influence the reactivity, with trifluoromethanesulfonic acid being particularly effective for less activated aromatic compounds. unirioja.es

The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, provides a mild and efficient method for the regioselective iodination of activated aromatic compounds. organic-chemistry.org This approach often results in high yields and short reaction times.

A summary of various electrophilic iodination methods is presented in the table below.

| Reagent System | Substrate | Product(s) | Yield (%) | Reference |

| I₂ / H₅IO₆ | 1,2,3-Trimethylbenzene | Mixture of iodo-1,2,3-trimethylbenzenes | Not specified | oup.com |

| I₂ / H₅IO₆ | This compound | 4,5-Diiodo-1,2,3-trimethylbenzene | Not specified | oup.com |

| IPy₂BF₄ / HBF₄ | Toluene | o- and p-iodotoluene | 75 (combined) | unirioja.es |

| NIS / CF₃COOH | Various activated arenes | Regioselective iodoarenes | Excellent | organic-chemistry.org |

| I₂ / F-TEDA-BF₄ in Ionic Liquids | Various arenes | Monoiodinated products | Quantitative | arkat-usa.org |

F-TEDA-BF₄: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) NIS: N-Iodosuccinimide

Transition Metal-Catalyzed C-H Iodination Protocols

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, including iodination. nih.govbeilstein-journals.org Palladium catalysts, for instance, can facilitate the iodination of C-H bonds using molecular iodine as the iodine source. nih.gov These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle or a Pd(II)/Pd(II) redox-neutral pathway. nih.gov The mechanism can be influenced by factors such as the directing group on the substrate and the nature of the C-H bond being functionalized. nih.gov While this methodology is highly valuable for various substrates, specific examples for the direct C-H iodination of 1,2,3-trimethylbenzene to yield the 5-iodo isomer require further investigation in the literature.

Copper catalysts have also been employed for C-H halogenation reactions. beilstein-journals.org For example, copper-catalyzed iodination of electron-deficient 1,3-azoles has been achieved using CuBr₂ with 1,10-phenanthroline (B135089) and a base. beilstein-journals.org The applicability of such systems for the specific regioselective iodination of 1,2,3-trimethylbenzene would need to be explored.

Oxidative Iodination Reactions

Oxidative iodination methods provide an alternative route to electrophilic substitution, often involving the in-situ generation of a potent iodinating species.

One such method utilizes ammonium (B1175870) hexanitratocerate(IV) (CAN) as a one-electron oxidizing agent in the presence of an iodine source like tetrabutylammonium (B224687) iodide or molecular iodine. oup.com This system has been shown to iodinate various polymethylbenzenes. For 1,2,3-trimethylbenzene, iodination using tetrabutylammonium iodide and CAN in acetonitrile (B52724) resulted in a 95% conversion with a 69% yield of the iodinated product. oup.com

Another approach to oxidative iodination involves using an oxygen atmosphere with a polyoxometalate catalyst like H₅PV₂Mo₁₀O₄₀. lookchem.com This method is considered an environmentally friendly, waste-free process for preparing iodoarenes. lookchem.com

Synthesis through Functional Group Interconversion

Besides direct iodination, this compound can be synthesized by transforming an existing functional group on the aromatic ring into an iodine atom.

Halogen Exchange Reactions (e.g., from Aryl Bromides or Chlorides)

Halogen exchange, or the Finkelstein reaction, is a common method for preparing iodoarenes from the corresponding bromo- or chloroarenes. This reaction typically involves treating the aryl halide with an iodide salt, often in the presence of a catalyst. While a versatile method, specific examples detailing the synthesis of this compound from a corresponding bromo- or chloro- precursor are not extensively documented in the provided search results. The success of such a reaction would depend on the relative reactivity of the starting halide and the reaction conditions employed.

Transformation from Aromatic Amines (e.g., Diazotization/Sandmeyer-type Reactions)

The transformation of an aromatic amine into an iodide is a classic and reliable synthetic route. This process involves the diazotization of the amine followed by a Sandmeyer-type reaction. wikipedia.orgnih.gov

The starting material for this synthesis would be 3,4,5-trimethylaniline. The synthesis would proceed in two key steps:

Diazotization: The aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures to form a diazonium salt.

Iodination: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide. nih.gov The diazonium group is an excellent leaving group (releasing nitrogen gas), allowing for the substitution with the iodide ion.

This method is particularly useful for introducing iodine at a specific position on the aromatic ring, as the position is dictated by the location of the initial amino group. The Sandmeyer reaction is a well-established and versatile method for the synthesis of aryl halides. wikipedia.orgnih.govgoogle.com

A general representation of the Sandmeyer reaction for iodination is shown below:

| Starting Material | Reagents | Intermediate | Product | Reference |

| Aryl Amine | 1. NaNO₂, H⁺ 2. KI | Aryl Diazonium Salt | Aryl Iodide | wikipedia.orgnih.gov |

Conversion from Aryl Boronic Acids, Boronic Esters, or Silanes

The synthesis of this compound from organometallic precursors like aryl boronic acids, esters, and silanes is a cornerstone of its preparation. These methods, known as ipso-substitution reactions, offer high regioselectivity as the iodine atom precisely replaces the boron or silicon moiety.

Aryl Boronic Acids: The conversion of (1,2,3-trimethylphenyl)boronic acid to this compound is a well-established method. This transformation, an iododeboronation, can be achieved using various iodinating agents under mild conditions. researchgate.net Copper-catalyzed iododeboronation using an iodide source represents a useful route to aryl iodides. researchgate.net Furthermore, metal-free approaches have been developed. One such method employs N-Iodomorpholinium Iodide (NIMI) as a novel and effective iodinating agent for the ipso-iodination of arylboronic acids, proceeding under mild and regioselective conditions. researchgate.net Another strategy involves using molecular iodine in an aqueous medium, which aligns with green chemistry principles. researchgate.net

Aryl Boronic Esters: Aryl boronic esters, such as pinacol (B44631) esters, serve as stable, isolable precursors that can be readily converted to the target iodoarene. Often, the reaction conditions used for aryl boronic acids are directly applicable to the corresponding esters, which may hydrolyze in situ to the active boronic acid. The use of boronic esters is prevalent in synthetic chemistry for their stability and ease of handling compared to some boronic acids. researchgate.netucl.ac.uk

Aryl Silanes: The ipso-iodination of aryl silanes provides another direct route to aryl iodides. In this electrophilic substitution reaction, the trimethylsilyl (B98337) group is replaced by an iodine atom. This reaction is documented for trimethylphenyl silane (B1218182) and is a viable, regioselective method for introducing iodine onto the aromatic ring. rsc.org

| Precursor | Method | Key Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Aryl Boronic Acid | Cu-catalyzed Iododeboronation | Copper catalyst, Iodide source | Catalytic, good yields | researchgate.net |

| Aryl Boronic Acid | Metal-Free Iodination | N-Iodomorpholinium Iodide (NIMI) | Mild conditions, metal-free | researchgate.net |

| Aryl Boronic Acid | Aqueous Iodination | Iodine (I₂), CTAB | Green solvent (water), metal-free | researchgate.net |

| Aryl Silane | ipso-Iodination | Electrophilic iodine source | High regioselectivity | rsc.org |

Sustainable and Atom-Economical Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also environmentally benign. This includes the use of non-toxic solvents, catalytic processes, and reagents that maximize atom economy.

Solvent-Free or Aqueous Reaction Media

A significant advancement in the sustainable synthesis of aryl iodides from arylboronic acids is the use of water as a reaction medium. A metal-free ipso-iodination has been reported using Cetyltrimethylammonium bromide (CTAB) and molecular iodine (I₂) in water. researchgate.net This method offers a green and regioselective pathway to aryl iodides under mild conditions. The CTAB acts as a surfactant, forming micelles in the aqueous media that facilitate the interaction between the organic substrate and the iodinating agent, thereby enabling the reaction to proceed efficiently in water. researchgate.net Such aqueous systems avoid the use of volatile and often toxic organic solvents, representing a significant step towards a more sustainable chemical synthesis.

Catalyst Development for Enhanced Efficiency

To improve the efficiency and sustainability of synthesizing this compound, research has focused on catalytic systems that can operate under mild conditions and reduce waste.

Copper Catalysis: As mentioned, copper-catalyzed methods for the iododeboronation of aryl boronic acids are effective for producing aryl iodides. researchgate.net Catalytic approaches are inherently more atom-economical and sustainable than reactions requiring stoichiometric amounts of reagents. The development of highly active copper complexes allows for lower catalyst loadings and milder reaction conditions, contributing to greener processes. imperial.ac.uk

Hypervalent Iodine Reagents: While often used in stoichiometric amounts, hypervalent iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) represent a move towards milder and less toxic alternatives to some traditional heavy-metal oxidants. researchgate.netmdpi.com The iodination of 2,4,6-triphenyl-1,3,5-trimethylbenzene using PIFA and iodine proceeds at room temperature in an open atmosphere, avoiding the need for strong acids or toxic metals. mdpi.com The ongoing development in this field includes efforts to use hypervalent iodine compounds in catalytic cycles, further enhancing their sustainability profile. acs.org

| Approach | Catalyst/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Iododeboronation | Copper(I/II) complexes | Aryl Boronic Acid | Reduces need for stoichiometric activators; enhances atom economy. | researchgate.net |

| Advanced Stoichiometric Reagent | [bis(trifluoroacetoxy)iodo]benzene (PIFA) | Activated Arene | Avoids strong acids and toxic metals; proceeds under mild, ambient conditions. | mdpi.com |

| Surfactant-Promoted Aqueous Synthesis | Cetyltrimethylammonium bromide (CTAB) | Aryl Boronic Acid | Enables use of water as a green solvent; metal-free. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 5 Iodo 1,2,3 Trimethylbenzene

Carbon-Carbon Bond Forming Reactions

The primary utility of 5-iodo-1,2,3-trimethylbenzene in synthetic chemistry lies in its capacity to participate in cross-coupling reactions, which form new carbon-carbon bonds. These transformations are fundamental to the synthesis of biaryls, substituted alkenes, and alkynes, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. oregonstate.edursc.org

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in cross-coupling reactions has been recognized with the 2010 Nobel Prize in Chemistry. libretexts.org For substrates like this compound, the catalytic cycle typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgthieme-connect.com

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. thieme-connect.comnih.gov The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. organic-chemistry.org

As an aryl iodide, this compound is an excellent electrophilic partner for Suzuki-Miyaura coupling. The general catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with a boronic acid (activated by the base) and subsequent reductive elimination. nih.gov While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the surveyed literature, its reactivity can be inferred from general principles and studies on similar aryl halides. nih.govnih.gov

A representative Suzuki-Miyaura reaction is illustrated below:

Illustrative Reaction Scheme: Suzuki-Miyaura Coupling

A plausible reaction showing the coupling of this compound with phenylboronic acid to yield 1,2,3-trimethyl-5-phenylbenzene.

Typical conditions for such a transformation would involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced precatalyst system, a base such as potassium carbonate or potassium phosphate, and a solvent system like dioxane/water. thieme-connect.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 1,2,3-Trimethyl-5-phenylbenzene |

| This compound | (4-Methoxyphenyl)boronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/Water | 5-(4-Methoxyphenyl)-1,2,3-trimethylbenzene |

| This compound | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 5-(Thiophen-2-yl)-1,2,3-trimethylbenzene |

The Mizoroki-Heck reaction facilitates the synthesis of substituted alkenes by coupling an organohalide with an alkene under palladium catalysis in the presence of a base. rsc.orgsci-hub.se The reaction mechanism typically involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and form a hydrido-palladium species that is converted back to Pd(0) by the base. rsc.org

This compound is a suitable substrate for the Heck reaction, given the high reactivity of the C-I bond towards oxidative addition. researchgate.net The reaction would lead to the formation of various styrene (B11656) derivatives.

Illustrative Reaction Scheme: Heck Coupling

A plausible reaction showing the coupling of this compound with methyl acrylate (B77674) to yield (E)-methyl 3-(3,4,5-trimethylphenyl)acrylate.

Common conditions for the Heck reaction include a palladium source like palladium(II) acetate (B1210297) [Pd(OAc)₂], a phosphine (B1218219) ligand, and a base like triethylamine (B128534) (Et₃N) or sodium acetate (NaOAc). rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 (Alkene) | Catalyst System | Base | Solvent | Product |

| This compound | Methyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF | (E)-Methyl 3-(3,4,5-trimethylphenyl)acrylate |

| This compound | Styrene | Pd(OAc)₂ | NaOAc | DMA | (E)-1-(3,4,5-Trimethylphenyl)-2-phenylethene |

| This compound | 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 1-(3,4,5-Trimethylphenyl)oct-1-ene |

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, creating arylalkynes and conjugated enynes. wikipedia.org The reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org

The high reactivity of aryl iodides makes this compound an ideal electrophile for Sonogashira couplings, enabling the synthesis of various substituted phenylacetylenes. nih.govhes-so.ch

Illustrative Reaction Scheme: Sonogashira Coupling

A plausible reaction showing the coupling of this compound with phenylacetylene (B144264) to yield 1,2,3-trimethyl-5-(phenylethynyl)benzene.

Typical reaction conditions employ a palladium catalyst such as PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base like triethylamine or diisopropylamine, which often serves as the solvent as well. organic-chemistry.orgbeilstein-journals.org

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Base | Solvent | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 1,2,3-Trimethyl-5-(phenylethynyl)benzene |

| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | i-Pr₂NH | Toluene | ((3,4,5-Trimethylphenyl)ethynyl)trimethylsilane |

| This compound | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | Piperidine | DMF | 3-(3,4,5-Trimethylphenyl)prop-2-yn-1-ol |

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organohalide with an organotin reagent (organostannane), catalyzed by palladium. numberanalytics.comorganic-chemistry.org A key advantage of this reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. organic-chemistry.orgwikipedia.org The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. numberanalytics.com this compound, as a reactive aryl iodide, would readily undergo Stille coupling. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reactions and higher yields, but they are also more sensitive to air and moisture. wikipedia.orgnih.gov The reaction is highly effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. libretexts.orgwikipedia.org

| Coupling Type | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |

| Stille | This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 1,2,3-Trimethyl-5-vinylbenzene |

| Stille | This compound | (Tributylstannyl)thiophene | PdCl₂(dppf) | DMF | 5-(Thiophen-2-yl)-1,2,3-trimethylbenzene |

| Negishi | This compound | Phenylzinc chloride | Pd(dba)₂, P(o-tol)₃ | THF | 1,2,3-Trimethyl-5-phenylbenzene |

| Negishi | This compound | Ethylzinc iodide | Pd(OAc)₂, SPhos | THF/NMP | 5-Ethyl-1,2,3-trimethylbenzene |

Nickel catalysts serve as a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. tcichemicals.com Nickel can catalyze couplings with a broad range of organometallic reagents, including organozinc (Negishi), organoboron (Suzuki-Miyaura), and organomagnesium (Kumada) reagents. rsc.orgwikipedia.orgtcichemicals.com Nickel catalysts are particularly effective for coupling with less reactive electrophiles like aryl chlorides and can also facilitate reactions involving C(sp³)-hybridized centers. mit.eduacs.org

The reactivity of this compound would be high in nickel-catalyzed systems. These reactions often proceed through catalytic cycles involving Ni(0)/Ni(II) or Ni(I)/Ni(III) species, depending on the specific reaction conditions and substrates. tcichemicals.comacs.org

Illustrative Reaction Scheme: Nickel-Catalyzed Suzuki-Miyaura Coupling

A plausible reaction showing the nickel-catalyzed coupling of this compound with phenylboronic acid.

| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Product |

| Phenylboronic acid | NiCl₂ | dppe | K₃PO₄ | Dioxane | 1,2,3-Trimethyl-5-phenylbenzene |

| Methylmagnesium bromide | NiCl₂(dppf) | - | - | THF/Ether | 1,2,3,5-Tetramethylbenzene |

| Phenylzinc chloride | Ni(acac)₂ | - | - | THF | 1,2,3-Trimethyl-5-phenylbenzene |

Palladium-Catalyzed Cross-Coupling Reactions

Carbon-Heteroatom Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction allows for the coupling of aryl halides, including this compound, with a wide variety of amines. wikipedia.org

The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orgwuxiapptec.com The reactivity of the aryl halide follows the general trend of Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com

The development of various phosphine ligands has been crucial to the success and broad applicability of the Buchwald-Hartwig amination, enabling the coupling of even sterically hindered substrates under relatively mild conditions. ub.edu

Table 2: Buchwald-Hartwig Amination Overview

| Aryl Halide | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Primary or Secondary Amine | Pd(0) catalyst, Phosphine ligand, Base | N-(2,3,4-trimethylphenyl)amine derivative | libretexts.orgwikipedia.org |

Copper-catalyzed Ullmann-type reactions are also widely used for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, leading to the synthesis of diaryl ethers and diaryl thioethers, respectively. organic-chemistry.orgmdpi.com These reactions typically involve the coupling of an aryl halide with a phenol (B47542) or a thiol.

For etherification, copper(I) catalysts are often employed, and the reaction can be promoted by various ligands and bases. umass.edujsynthchem.com Soluble copper(I) catalysts have been developed to allow for milder reaction conditions compared to the classical Ullmann condensation. umass.edu Palladium catalysis also provides an alternative route for the synthesis of diaryl ethers.

Thioetherification follows a similar principle. For instance, a palladium-catalyzed coupling reaction has been developed for the synthesis of various unsymmetrical aromatic sulfoxides from sulfenate anions and aryl iodides. mdpi.com

Halogen exchange reactions, particularly the Finkelstein reaction, provide a method for converting one halogen for another. iitk.ac.inwikipedia.orgbyjus.com The classic Finkelstein reaction involves the treatment of an alkyl halide with an alkali metal iodide in a solvent like acetone, where the differential solubility of the halide salts drives the reaction to completion. wikipedia.orgbyjus.com While this reaction is most common for alkyl halides, an "aromatic Finkelstein reaction" can occur with the use of catalysts like copper(I) iodide. wikipedia.org This could potentially be used to convert other halo-1,2,3-trimethylbenzenes to this compound.

Direct fluorination of aromatic compounds can be challenging. However, reagents like Selectfluor (F-TEDA-BF4) can be used as a source of electrophilic fluorine for the fluorination of various organic molecules. chem-soc.siamazonaws.com Halogen exchange can also be used to introduce fluorine, for example, by reacting an aryl iodide with a fluoride (B91410) source. organic-chemistry.org In the context of 5-iodo-1,2,3-triazoles, halogen exchange reactions have been demonstrated. researchgate.net

Formation and Reactivity of Organometallic Derivatives

The presence of the iodine atom in this compound facilitates the generation of highly reactive organometallic intermediates. These species serve as potent nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2,3,4-trimethylphenyl)magnesium iodide. sigmaaldrich.comwikipedia.org This transformation involves the oxidative insertion of magnesium into the carbon-iodine bond. mnstate.edu The process must be conducted under strict anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic sources like water. wikipedia.orgbyjus.com

Grignard reagents are generally formed by treating an organic halide with magnesium ribbon, which is often activated to remove the passivating magnesium oxide layer. wikipedia.org Common activating agents include iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.org

The resulting (2,3,4-trimethylphenyl)magnesium iodide is a powerful nucleophile that readily reacts with a variety of electrophiles. mnstate.edubyjus.com For instance, its reaction with aldehydes and ketones leads to the formation of secondary and tertiary alcohols, respectively, after an acidic workup. sigmaaldrich.comorganic-chemistry.org The reaction with esters is also possible, typically resulting in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

Table 1: Illustrative Reactions of (2,3,4-trimethylphenyl)magnesium iodide

| Electrophile | Reagent System | Product Type (Post-Workup) |

|---|---|---|

| Formaldehyde | 1. (2,3,4-trimethylphenyl)magnesium iodide, Et₂O/THF2. H₃O⁺ | Primary Alcohol |

| Aldehyde (R-CHO) | 1. (2,3,4-trimethylphenyl)magnesium iodide, Et₂O/THF2. H₃O⁺ | Secondary Alcohol |

| Ketone (R-CO-R') | 1. (2,3,4-trimethylphenyl)magnesium iodide, Et₂O/THF2. H₃O⁺ | Tertiary Alcohol |

| Ester (R-COOR') | 1. 2 equiv. (2,3,4-trimethylphenyl)magnesium iodide, Et₂O/THF2. H₃O⁺ | Tertiary Alcohol |

This table presents generalized reaction pathways for Grignard reagents based on established chemical principles. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com

An alternative route to a highly reactive organometallic intermediate is the formation of 2,3,4-trimethylphenyllithium. This is typically achieved through a halogen-metal exchange reaction, where this compound is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent like THF or diethyl ether. lookchem.com

The generated aryllithium species is a potent nucleophile and a strong base, necessitating careful control of reaction conditions to avoid side reactions. A powerful technique in this context is the in situ trapping of the organolithium intermediate. nih.gov This method involves the simultaneous presence of the base (alkyllithium) and an electrophile in the reaction mixture, which can enhance functional group tolerance by keeping the concentration of the highly reactive aryllithium low at any given time. nih.gov

A wide array of electrophiles can be used to trap the 2,3,4-trimethylphenyllithium, leading to diverse functionalized products. These electrophiles include aldehydes, ketones, disulfides, and other halogenating agents. nih.govresearchgate.net

Table 2: Examples of Electrophilic Trapping of 2,3,4-trimethylphenyllithium

| Electrophile Class | Specific Electrophile Example | Product Class |

|---|---|---|

| Carbonyl Compounds | Cyclohexanone | Tertiary Alcohols |

| Sulfur Electrophiles | Diphenyl disulfide | Aryl Sulfides |

| Halogens | Iodine (I₂) | Aryl Iodides (Di- or Poly-iodinated) |

This table is a generalized representation based on common electrophilic trapping reactions of aryllithium species. nih.gov

Beyond Grignard and organolithium reagents, other organometallic derivatives of this compound can be synthesized. Organozinc compounds, for example, can be prepared either by the direct insertion of activated zinc dust into the carbon-iodine bond or through transmetalation from the corresponding organolithium or Grignard reagent using a zinc halide salt (e.g., ZnCl₂). d-nb.inforesearchgate.net

Organozinc reagents are generally less reactive than their lithium or magnesium counterparts, which imparts greater functional group tolerance. acs.org This allows for their use in a variety of coupling reactions, such as the Negishi coupling, often catalyzed by palladium or nickel complexes. acs.orgrsc.org

The formation of diorganomagnesium compounds (R₂Mg) is also a relevant transformation pathway. These can be generated from the corresponding Grignard reagent (RMgX) via the Schlenk equilibrium. wikipedia.org The addition of dioxane to a solution of a Grignard reagent can drive this equilibrium to the right, precipitating MgX₂(dioxane) and leaving the diorganomagnesium species in solution. wikipedia.org

Table 3: Synthesis of Other Organometallic Derivatives

| Organometallic Type | Method of Preparation | Key Features |

|---|---|---|

| Organozinc | 1. Direct insertion of zinc dust2. Transmetalation from organolithium/Grignard | Lower reactivity, higher functional group tolerance. researchgate.net |

| Diorganomagnesium | Schlenk equilibrium from Grignard reagent | Can exhibit different reactivity and selectivity compared to Grignard reagents. wikipedia.org |

Reductive Dehalogenation and Hydrogenation Studies

Reductive dehalogenation is a significant transformation that replaces the iodine atom of this compound with a hydrogen atom, yielding 1,2,3-trimethylbenzene (B126466). This reaction can be accomplished through various methods, including catalytic hydrogenation.

Research has demonstrated the efficacy of heterogeneous catalysts for this purpose. For instance, nickel-based catalysts supported on materials like titania have been used for the hydrodehalogenation of aryl halides using molecular hydrogen. researchgate.net These methods are often explored as alternatives to more expensive catalysts like palladium on carbon (Pd/C) or those with safety concerns like Raney nickel. researchgate.net Transfer hydrogenation represents another sustainable approach, utilizing hydrogen donors like ethanol in the presence of a suitable catalyst. researchgate.net

In some cases, dehalogenation can occur as an undesired side reaction during other transformations. For example, in copper-catalyzed cycloaddition reactions involving iodoalkynes, the formation of dehalogenated byproducts has been observed. acs.org This suggests that the carbon-iodine bond in similar iodo-aromatic compounds could be susceptible to reduction under certain copper-catalyzed conditions. acs.org

Mechanistic Investigations into Selectivity and Reactivity Profiles

The reactivity and selectivity of this compound are governed by a combination of electronic and steric effects from the three methyl groups and the iodine substituent. Mechanistic studies, often on the compound itself or closely related isomers, provide insight into these governing principles.

One relevant study involves the Jacobsen reaction of this compound. This reaction was found to produce a mixture of diiodo-1,2,3-trimethylbenzenes, specifically 4,6-diiodo-1,2,3-trimethylbenzene and 4,5-diiodo-1,2,3-trimethylbenzene. oup.com The formation of these products indicates that the reaction does not proceed by simple electrophilic substitution but likely involves ipso-attack and subsequent migration of the iodine atom, highlighting the complex reactivity of the polysubstituted ring system.

Furthermore, studies on the reaction of isomers like 5-iodo-1,2,4-trimethylbenzene with strong bases such as potassium amide (KNH₂) in liquid ammonia (B1221849) have suggested the operation of a benzyne (B1209423) (aryne) mechanism. uou.ac.in This elimination-addition pathway proceeds through a highly reactive, symmetrical benzyne intermediate, which can lead to the formation of a mixture of substitution products. uou.ac.in While this specific mechanism is demonstrated for an isomer under strongly basic, nucleophilic substitution conditions, it underscores the potential for multiple reaction pathways depending on the reagents and conditions employed.

The general mechanism for electrophilic aromatic substitution involves the formation of a positively charged benzenonium intermediate (a sigma complex). libretexts.org The stability of this intermediate, which is influenced by the directing effects of the existing substituents (methyl and iodo groups), dictates the position of further substitution on the aromatic ring. libretexts.org

Applications of 5 Iodo 1,2,3 Trimethylbenzene in Advanced Organic Synthesis

Role as a Key Building Block in Multi-Step Synthesis

The utility of an aryl iodide in multi-step synthesis is primarily defined by its ability to participate in reliable bond-forming reactions. The carbon-iodine bond is the most reactive among the halogens in many catalytic cross-coupling reactions, often leading to higher yields and requiring milder conditions. mdpi.com This reactivity makes 5-iodo-1,2,3-trimethylbenzene a potent building block for introducing the 1,2,3-trimethylphenyl moiety into larger, more complex structures.

Construction of Complex Aromatic Scaffolds

A key application of this compound is in the directed assembly of complex, three-dimensional aromatic structures. Research has shown that the choice of solvent can precisely regulate the self-assembly of racemic porous aromatic cages (PACs). In the study of chiral self-sorting, 1,2,3-trimethylbenzene (B126466) was used as a solvent, leading to the exclusive formation of homochiral cages. This contrasts with halogenated solvents like 5-iodo-m-xylene, which produce heterochiral crystals. This finding suggests that the specific steric and electronic properties of the trimethylbenzene core, as found in this compound, can play a crucial role in directing the formation of highly ordered, complex supramolecular architectures. researchgate.netliverpool.ac.uknih.gov

The aryl iodide functionality is a gateway to numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental for constructing complex aromatic scaffolds. mdpi.comrsc.org Although specific examples detailing the use of this compound in these reactions are not widespread, its structure is well-suited for such transformations. It can be coupled with a diverse range of partners, including boronic acids, alkynes, and alkenes, to generate intricate polycyclic systems or dendrimers where the sterically demanding 1,2,3-trimethylphenyl group can impart specific conformational constraints or solubility properties. mdpi.com

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System | Potential Application |

| Suzuki Coupling | Aryl/Alkenyl Boronic Acid or Ester | Biaryl or Styrenyl derivative | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with a base (e.g., K₂CO₃, Cs₂CO₃) | Synthesis of complex ligands, polymers, molecular materials |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne | Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI) and a base (e.g., NEt₃, piperidine) | Building block for conjugated polymers, functional materials, precursors for click chemistry |

| Heck Coupling | Alkene | Substituted Alkene | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., P(o-tol)₃) and a base (e.g., NEt₃) | Creation of stilbene-like structures, intermediates for pharmaceuticals |

| Buchwald-Hartwig Amination | Amine | Aryl Amine | Pd catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base | Synthesis of aniline (B41778) derivatives for materials science or medicinal chemistry |

| Stille Coupling | Organostannane | Biaryl, etc. | Pd(PPh₃)₄ or other Pd(0) complexes | Construction of complex organic molecules with high functional group tolerance |

Intermediates for Advanced Synthetic Targets (e.g., specialized polymers, ligands)

Polyiodinated aromatic compounds are frequently used as intermediaries in the design of new materials, including specialized polymers and ligands for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). mdpi.com The reactivity of the C-I bond in this compound allows for its incorporation into polymer backbones or as a pendant group. For example, its isomer, 2,4,6-trimethyliodobenzene (B1197231) (iodomesitylene), has been noted for its utility in radical polymerization processes due to its structural properties that facilitate good molecular weight distribution. This suggests a potential role for this compound in the synthesis of polymers where controlled steric hindrance is desired.

Furthermore, the 1,2,3-trimethylphenyl group itself is a component of various ligands used in catalysis. The synthesis of such ligands often proceeds through a halogenated precursor. Therefore, this compound serves as a valuable intermediate for introducing this specific sterically-defined moiety onto a coordinating atom or backbone, a critical step in creating ligands for advanced catalytic systems. acs.org

Precursors for Fluorescent Probes or Imaging Agents

The synthesis of fluorescent molecules often involves the strategic functionalization of an aromatic core. Aryl iodides are common precursors in these syntheses, as they can be readily converted into more complex structures via cross-coupling reactions. researchgate.net For instance, iodo-functionalized hemicyanine dyes have been prepared and subsequently used in palladium-catalyzed Heck coupling reactions to create larger, conjugated systems that act as ratiometric fluorescent pH probes. nih.gov While direct synthesis of a fluorescent probe starting from this compound is not prominently documented, its status as a reactive aryl iodide makes it a potential precursor. By undergoing reactions like the Sonogashira coupling to attach fluorogenic alkynes, it could be integrated into larger systems for applications in chemical sensing or biological imaging.

Development of Novel Synthetic Methodologies Utilizing the Aryl Iodide Functionality

Beyond its use as a simple building block, the reactivity of the carbon-iodine bond in this compound can be harnessed to develop or refine synthetic methodologies. The unique electronic and steric environment of this molecule can test the robustness and scope of new catalytic protocols.

Design and Synthesis of Ligands for Catalytic Systems

The development of new catalysts often relies on the synthesis of novel ligands that can fine-tune the electronic and steric properties of a metal center. The 1,2,3-trimethylphenyl group, with its significant steric bulk, is an attractive component for ligands designed to promote challenging catalytic transformations or to induce a specific selectivity. This compound is an ideal starting point for synthesizing such ligands. For example, it can be used to create aryl(trimethylphenyl)iodonium salts, which are effective reagents for the arylation of phenols and other nucleophiles under transition-metal-free conditions, showcasing a methodology where the iodide is activated for C-O bond formation. acs.org The synthesis of complex chiral ligands based on iodoarene backbones has also been reported, where the iodine atom is a handle for further functionalization or is part of the final catalytically active species.

Table 2: Chiral Self-Sorting in Porous Cage Assembly Influenced by Solvent

| Solvent | Resulting Structure | Reference |

| Benzene (B151609) | Homochiral | researchgate.net |

| p-Xylene | Homochiral | researchgate.net |

| m-Xylene | Homochiral | researchgate.net |

| 1,2,4-Trimethylbenzene (B165218) | Homochiral | researchgate.net |

| 1,2,3-Trimethylbenzene | Homochiral | researchgate.net |

| 5-Chloro-m-xylene | Heterochiral | researchgate.net |

| 5-Bromo-m-xylene | Heterochiral | researchgate.net |

| 5-Iodo-m-xylene | Heterochiral | researchgate.net |

Use in Diversification and Parallel Synthesis Approaches

The molecular architecture of this compound, also known as 3,4,5-trimethyl-iodobenzene, makes it a valuable building block in diversification-oriented synthesis and parallel synthesis endeavors. These strategies are cornerstones of modern medicinal chemistry and materials science, aiming to rapidly generate large libraries of structurally related compounds for screening and property optimization. The utility of this compound in this context is primarily derived from the reactivity of its carbon-iodine (C-I) bond.

Aryl iodides are highly prized as electrophilic partners in a multitude of transition metal-catalyzed cross-coupling reactions. nih.gov The C-I bond is the most reactive among aryl halides (I > Br > Cl) for undergoing oxidative addition to a low-valent transition metal catalyst, typically one based on palladium. researchgate.net This high reactivity allows for coupling reactions to proceed under mild conditions, which is crucial for maintaining the integrity of complex functional groups on the coupling partner and for application in sensitive contexts like DNA-encoded library synthesis. manchester.ac.uk

The core of its application in parallel synthesis involves using the 1,2,3-trimethylbenzene moiety as a constant structural scaffold. The iodine atom serves as a reactive handle that can be substituted with a diverse array of chemical groups through various cross-coupling reactions. By systematically varying the coupling partner in a parallel fashion, a library of analogues, each with the core trimethylphenyl structure but a different peripheral group, can be efficiently synthesized. This approach allows for the systematic exploration of the structure-activity relationship (SAR) or structure-property relationship (SPR) of the resulting compounds.

Key cross-coupling reactions where this compound serves as an ideal substrate include:

Suzuki-Miyaura Coupling: Reaction with a wide variety of aryl or vinyl boronic acids or esters to form new carbon-carbon bonds, leading to biaryl or styrenyl derivatives. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, creating precursors for more complex structures or compounds with specific electronic properties. rsc.org

Heck Coupling: Reaction with alkenes to form substituted alkenes. nih.gov

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form arylamines, a common motif in pharmacologically active molecules. acs.org

Ullmann Condensation: Copper-catalyzed reactions, for instance, with thiols to form thioethers, which are prevalent in biologically active compounds. acs.orgnih.gov

The following table illustrates the potential for diversification using this compound as a starting scaffold in various palladium-catalyzed cross-coupling reactions.

Table 1: Representative Diversification of this compound via Cross-Coupling Reactions

| Reaction Type | Coupling Partner Class | General Product Structure | Potential Diversity Elements (R) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters (R-B(OR)₂) | Aryl-Substituted Trimethylbenzenes | Substituted Phenyls, Heteroaryls (e.g., Pyridyl, Thienyl), Alkyls |

| Sonogashira | Terminal Alkynes (R-C≡CH) | Alkynyl-Substituted Trimethylbenzenes | Phenyl, Trimethylsilyl (B98337), Hydroxypropyl, Cyclohexyl |

| Buchwald-Hartwig | Amines (R¹R²NH) | N-Aryl-Substituted Trimethylbenzenes | Morpholine, Piperazine, Aniline derivatives, Alkylamines |

| Heck | Alkenes (CH₂=CHR) | Alkenyl-Substituted Trimethylbenzenes | Styrenes, Acrylates, Acrylonitriles |

| Ullmann (C-S) | Thiols (R-SH) | Aryl Thioether Derivatives | Alkylthiols, Thiophenols |

This systematic approach enables the rapid generation of a focused library of compounds. For example, in drug discovery, if an initial "hit" compound containing the 1,2,3-trimethylphenyl group is identified, parallel synthesis can be used to quickly synthesize dozens or hundreds of analogues to optimize potency, selectivity, or pharmacokinetic properties. The trimethyl substitution pattern on the benzene ring provides a specific steric and electronic environment that can be crucial for molecular recognition at a biological target, and diversifying the group at the 5-position allows for fine-tuning of this interaction.

Theoretical and Computational Investigations of 5 Iodo 1,2,3 Trimethylbenzene

Electronic Structure Analysis and Molecular Orbital Theory

Density Functional Theory (DFT) Studies on Reaction Mechanisms

No specific Density Functional Theory (DFT) studies on the reaction mechanisms involving 5-Iodo-1,2,3-trimethylbenzene were found in the available literature. DFT is a powerful computational method used to investigate the geometry, electronic structure, and energy of molecules, making it suitable for studying reaction pathways.

Detailed characterization of transition states and intermediates in catalytic cycles involving this compound is not documented in published research. Such studies would be crucial for understanding its role in metal-catalyzed cross-coupling reactions, for example, but this specific information is not available.

Similarly, there is no available data on the computationally determined energy profiles for aromatic substitution pathways of this compound. A typical electrophilic aromatic substitution reaction proceeds via a high-energy intermediate known as a sigma complex or arenium ion. The energy profile of such a reaction would show the activation energies for the formation of this intermediate and the subsequent product. The positions of the methyl and iodo substituents would direct incoming electrophiles to specific positions on the ring, but specific energy values from computational studies are not available.

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

While computational chemistry can be used to predict the reactivity and selectivity of this compound in various chemical transformations, no such dedicated studies have been published. These predictions would typically involve calculating molecular properties such as electrostatic potential maps, frontier orbital energies, and reaction energy barriers to determine which sites on the molecule are most susceptible to attack and which reaction pathways are most favorable.

Influence of Substituents on Aromatic Ring Activation and Deactivation

The influence of the substituents in this compound on the aromatic ring can be discussed based on general principles of physical organic chemistry.

Methyl Groups (-CH₃): Methyl groups are known to be activating substituents. They donate electron density to the aromatic ring through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles compared to unsubstituted benzene (B151609). Methyl groups are ortho-, para-directing.

The following table summarizes the general effects of the substituents present in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Methyl (-CH₃) | Electron-donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

| Iodine (-I) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

Future Research Directions and Emerging Paradigms for 5 Iodo 1,2,3 Trimethylbenzene

Innovations in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly influential. beilstein-journals.org For intermediates like 5-Iodo-1,2,3-trimethylbenzene, future research will likely focus on developing more sustainable synthetic routes and applications. This involves prioritizing safety, preventing waste, and optimizing energy consumption. beilstein-journals.org A key aspect of this is the move towards catalytic reactions, including biocatalysis and organocatalysis, to replace stoichiometric reagents and minimize the generation of toxic byproducts. researchgate.net

Biocatalysis and Organocatalysis in Aryl Iodide Transformations

The transformation of aryl iodides using green catalytic methods is a significant area of contemporary research. Biocatalysis and organocatalysis, in particular, offer environmentally benign alternatives to traditional metal-catalyzed reactions. rsc.orgcardiff.ac.uk

Biocatalysis: The enzymatic dehalogenation of haloaromatic compounds is a promising future direction for the sustainable transformation of this compound. Enzymes such as dehalogenases and cytochrome P450 monooxygenases have demonstrated the ability to cleave carbon-halogen bonds. nih.govgoogle.com Research into artificial reductive photodehalogenases (RPDases), created through genetic code expansion, has shown efficient hydrodehalogenation of various aryl halides using light and a sacrificial reductant. acs.org Future studies could focus on developing or engineering enzymes that specifically target the C-I bond in sterically hindered molecules like this compound, potentially enabling its selective removal or conversion under mild, aqueous conditions. Whole-cell biocatalysis, using recombinant Escherichia coli expressing such enzymes, could offer a scalable and green method for these transformations. acs.org

Organocatalysis: Organocatalysis, which uses small organic molecules to accelerate reactions, is another cornerstone of green chemistry. cardiff.ac.ukthieme-connect.com A significant area of development is the use of iodoarenes as precursors for hypervalent iodine reagents, which are powerful yet environmentally friendly oxidants used in a wide array of chemical transformations. rsc.orgsunderland.ac.uk These reagents can be used in catalytic amounts, with a co-oxidant regenerating the active species in situ. sunderland.ac.uk

Future research could explore the use of this compound to synthesize novel chiral hypervalent iodine(III) catalysts. The steric bulk provided by the three adjacent methyl groups could create a unique chiral environment around the iodine center, potentially leading to high enantioselectivity in asymmetric reactions like oxidative spirolactonizations. The development of such catalysts would represent a significant advance, turning a simple aryl iodide into a valuable tool for complex, stereoselective synthesis. rsc.orgcardiff.ac.uk

Exploration of Novel Catalytic Systems and Metal-Free Transformations

While traditional palladium-catalyzed cross-coupling reactions are robust, there is a continuous drive to develop novel catalytic systems that offer improved efficiency, broader substrate scope, and lower environmental impact. This includes exploring earth-abundant metal catalysts and developing entirely metal-free reaction pathways.

Novel Catalytic Systems: The steric hindrance in this compound presents a challenge for standard cross-coupling reactions. Future research is directed towards catalytic systems specifically designed to overcome this issue. For instance, copper-catalyzed C-N coupling reactions using specialized pyrrole-ol ligands have shown promise for coupling sterically hindered aryl iodides with hindered amines. nih.govresearchgate.net This methodology could be extended to this compound for the synthesis of complex aniline (B41778) derivatives.

Recent advances in palladium catalysis have also yielded systems capable of handling hindered substrates. A palladium-catalyzed cross-coupling of sulfenates with the sterically similar isomer, 2-iodo-1,3,5-trimethylbenzene, has been reported, achieving moderate yields and demonstrating the potential of such systems. mdpi.com

| Aryl Iodide | Product | Catalyst System | Yield |

|---|---|---|---|

| 2-Iodo-1,3,5-trimethylbenzene | Bis(2,4,6-trimethylphenyl)sulfoxide | XantphosPdG3 (2 mol%), Cs₂CO₃ | 38% |

| 5-Iodo-1,2,3-trimethoxybenzene | Bis(3,4,5-trimethoxyphenyl)sulfoxide | XantphosPdG3 (2 mol%), Cs₂CO₃ | 84% |

Metal-Free Transformations: The development of transition-metal-free coupling reactions is a major goal in sustainable synthesis. acs.org Hypervalent iodine reagents, which can be synthesized from this compound, are key players in this field, enabling arylations of various nucleophiles without a metal catalyst. acs.org These reactions often proceed through different mechanisms than their transition-metal-catalyzed counterparts, sometimes offering complementary reactivity and selectivity, particularly with sterically demanding substrates. acs.org Future work will likely focus on expanding the scope of metal-free C-C and C-heteroatom bond-forming reactions utilizing aryl iodide precursors.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified automation. The integration of synthetic routes involving this compound into flow platforms is an emerging paradigm.

Electrochemical methods are particularly well-suited for flow reactors, which feature a high electrode surface-to-volume ratio that can accelerate reaction rates and minimize side-product formation. acs.org Research has demonstrated the successful electrochemical dehydrogenative cross-coupling of 1,3,5-trimethylbenzene with azoles in a microflow reactor. acs.org This work establishes a precedent for using the trimethylbenzene scaffold in flow electrochemistry. Future research could adapt these continuous-flow electrochemical systems for transformations of this compound, such as its reduction or its participation in coupling reactions, enabling safer, more efficient, and automated synthesis.

Development of Smart Materials Precursors

Polyiodinated aromatic compounds are valuable building blocks for the synthesis of advanced functional materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and dendrimers. researchgate.netmdpi.com The iodine substituents serve as reactive handles for subsequent cross-coupling reactions to build up porous, crystalline structures. The synthesis of a related compound, 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene, has been explicitly reported as a pathway to potential linkers for MOF and COF design. researchgate.netmdpi.com

The rigid structure and defined geometry of the 1,2,3-trimethylbenzene (B126466) core make this compound an attractive, albeit less symmetrical, precursor for such materials. Future research could focus on synthesizing di- or tri-iodinated derivatives of 1,2,3-trimethylbenzene to create novel linkers. These linkers could be used to construct MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. nih.gov The development of user-friendly, scalable, and solvent-minimizing synthetic methods, such as mechanochemical or ionothermal syntheses, will be crucial for the widespread adoption of these materials. nih.gov

Application in Photoredox and Electrochemistry Mediated Reactions

Visible-light photoredox catalysis and electrochemistry have revolutionized organic synthesis by providing access to novel reaction pathways under mild conditions. acs.org These methods rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors.

Photoredox Catalysis: Aryl iodides are excellent precursors for generating aryl radicals under photoredox conditions. acs.org The C-I bond is weaker than other carbon-halogen bonds, facilitating its cleavage upon receiving an electron from an excited photocatalyst. mdpi.com Future research will likely involve the application of this compound in photoredox-mediated reactions. For example, its conversion to a diaryliodonium salt would create a precursor for the photoinduced arylation of isonitriles to form N-substituted benzamides. beilstein-journals.org Furthermore, direct C-H arylation of heterocycles and arenes can be achieved by generating aryl radicals from aryl iodides, a strategy that could be applied to this compound to access novel biaryl structures. rsc.orgbeilstein-journals.org

| Activation Method | Principle | Potential Application for this compound | Reference |

|---|---|---|---|

| Biocatalysis (e.g., Dehalogenase) | Enzymatic cleavage of C-I bond. | Green de-iodination or functionalization. | nih.gov |

| Organocatalysis (Hypervalent Iodine) | Use as a precursor for chiral iodine(III) catalysts. | Asymmetric oxidative transformations. | sunderland.ac.uk |

| Flow Electrochemistry | Anodic oxidation or cathodic reduction in a microreactor. | Automated synthesis and coupling reactions. | acs.org |

| Photoredox Catalysis | Single-electron transfer to generate aryl radicals. | C-H arylation, C-S coupling, synthesis of amides. | acs.orgbeilstein-journals.orgbeilstein-journals.org |

Electrochemistry: Electrochemical methods offer a reagent-free way to activate aryl iodides. acs.org Direct or indirect electrolysis can induce the reduction of the C-I bond, forming aryl radicals or aryl anions that can engage in a variety of coupling reactions. The electrochemical dehydrogenative coupling of the parent arene, 1,3,5-trimethylbenzene, highlights the suitability of this scaffold for electrochemical transformations. acs.org Future studies could investigate the direct electrochemical C-H functionalization of this compound or its use in electrochemically mediated cross-coupling reactions, providing a powerful and sustainable alternative to traditional methods.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Iodo-1,2,3-trimethylbenzene?

- Methodology : The synthesis typically begins with a pre-functionalized trimethylbenzene derivative. Iodination is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). For regioselective iodination, steric and electronic effects of the methyl groups direct iodination to the 5-position. Purification involves column chromatography or recrystallization, followed by characterization via ¹H/¹³C NMR and GC-MS to confirm regiochemical purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 2.1–2.4 ppm for methyl groups; δ 7.1–7.3 ppm for aromatic protons) and ¹³C NMR to confirm substitution patterns.

- Mass Spectrometry (GC-MS/EI) : To verify molecular ion peaks ([M]⁺ at m/z 274) and isotopic patterns (iodine signature).

- HPLC : For assessing purity (>97% by area normalization) .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use N95 respirators, nitrile gloves, and chemical-resistant lab coats. Store in amber glass containers at 0–6°C to prevent photodecomposition. Work in a fume hood with negative-pressure ventilation to minimize inhalation risks. Waste disposal must comply with halogenated organic waste regulations .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence halogen bonding in supramolecular catalysis?

- Methodology : The iodine atom acts as a halogen bond donor, forming non-covalent interactions with electron-rich partners (e.g., carbonyl groups or amines). In catalytic applications, this enhances transition-state stabilization in reactions like Diels-Alder cycloadditions. Computational studies (DFT) can quantify bond strength (≈10–20 kJ/mol), while X-ray crystallography reveals spatial orientation of halogen bonds in co-crystals .

Q. What strategies enable regioselective functionalization of this compound for complex molecule synthesis?

- Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids or Ullmann coupling for C–N bond formation). Protect methyl groups via silylation (e.g., TMSCl) to prevent undesired side reactions. Kinetic studies under varying temperatures (25–80°C) and catalysts (Pd(PPh₃)₄ vs. CuI) optimize yield and selectivity .

Q. How can researchers resolve contradictions in reported reaction yields for iodination of trimethylbenzene derivatives?

- Methodology : Systematic analysis of variables:

- Catalyst Loading : Higher AlCl₃ concentrations (>10 mol%) may overiodinate the ring.

- Solvent Polarity : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution vs. nonpolar solvents.

- Temperature Control : Excessive heat (>40°C) promotes side reactions (e.g., demethylation). Design a Design of Experiments (DoE) matrix to identify optimal conditions .

Q. What role does this compound play in synthesizing radiolabeled probes for biological imaging?

- Methodology : The iodine site allows isotopic exchange with ¹²³I or ¹²⁵I for SPECT/PET tracers. For example, coupling with triazole-based scaffolds (via CuAAC click chemistry) generates apoptosis-targeting probes. Validate binding affinity via caspase-3 inhibition assays (IC₅₀ < 50 nM) and in vivo imaging in rodent models .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。